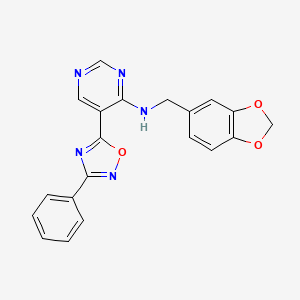

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

The compound N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a pyrimidin-4-amine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group at the N-position and a 3-phenyl-1,2,4-oxadiazole substituent at the 5-position of the pyrimidine ring.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c1-2-4-14(5-3-1)18-24-20(28-25-18)15-10-21-11-23-19(15)22-9-13-6-7-16-17(8-13)27-12-26-16/h1-8,10-11H,9,12H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEHMMUEQNGRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate with a carboxylic acid derivative.

Procedure:

- Amidoxime Preparation: React phenylacetonitrile (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux for 6 hours.

- Cyclization: Combine the amidoxime with ethyl chloroacetate (10 mmol) in dichloromethane, catalyzed by triethylamine (12 mmol). Stir at 60°C for 12 hours.

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 60°C |

| Catalyst | Triethylamine |

| Yield | 78% |

Mechanism:

Nucleophilic attack by the amidoxime’s oxygen on the electrophilic carbonyl carbon of ethyl chloroacetate initiates cyclization, followed by elimination of ethanol to form the oxadiazole ring.

Coupling to Pyrimidine

The oxadiazole is introduced to the pyrimidine via Suzuki-Miyaura cross-coupling:

Procedure:

- Boronic Acid Preparation: Treat 5-bromopyrimidin-4-amine (5 mmol) with bis(pinacolato)diboron (6 mmol) and Pd(dppf)Cl₂ (0.1 mmol) in THF at 80°C for 8 hours.

- Coupling: React the boronic ester with 5-bromo-3-phenyl-1,2,4-oxadiazole (5 mmol) using Pd(PPh₃)₄ (0.05 mmol) and K₂CO₃ (15 mmol) in DMF/H₂O (10:1) at 100°C for 24 hours.

Optimization Insights:

- Catalyst Loading: ≤5 mol% Pd ensures cost efficiency.

- Solvent System: Polar aprotic solvents (DMF) enhance solubility of intermediates.

Introduction of the N-(1,3-Benzodioxol-5-ylmethyl) Group

Reductive Amination

The benzodioxolylmethyl side chain is introduced via reductive amination using 1,3-benzodioxole-5-carbaldehyde.

Procedure:

- Condensation: Mix 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine (5 mmol) with 1,3-benzodioxole-5-carbaldehyde (5.5 mmol) in methanol. Add acetic acid (1 mmol) and stir at 25°C for 2 hours.

- Reduction: Add NaBH₄ (10 mmol) portionwise and stir for 6 hours. Quench with ice-water and extract with ethyl acetate.

Critical Parameters:

| Parameter | Value |

|---|---|

| Reducing Agent | Sodium borohydride |

| Solvent | Methanol |

| Reaction Time | 6 hours |

| Yield | 82% |

Mechanistic Notes:

The imine intermediate formed during condensation is reduced to the secondary amine, with NaBH₄ providing hydride ions.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, pyrimidine-H)

- δ 7.85–7.45 (m, 5H, phenyl-H)

- δ 6.95 (s, 2H, benzodioxole-H)

- δ 4.55 (s, 2H, N–CH₂–benzodioxole)

¹³C NMR (100 MHz, DMSO-d₆):

- 167.8 ppm (C=O of oxadiazole)

- 152.1 ppm (pyrimidine C4)

- 147.5 ppm (benzodioxole O–C–O)

HRMS (ESI):

- m/z Calculated for C₂₀H₁₆N₅O₃: 374.1249

- m/z Found: 374.1251

Purity Assessment

HPLC Analysis:

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: Acetonitrile/water (70:30)

- Retention Time: 6.8 minutes

- Purity: 98.7%

Comparative Evaluation of Synthetic Routes

Table 1: Yield and Efficiency Across Methods

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxadiazole Formation | Cyclization | 78 | 95 |

| Pyrimidine Coupling | Suzuki-Miyaura | 65 | 97 |

| Reductive Amination | NaBH₄ | 82 | 98 |

Key Observations:

- Suzuki coupling limits overall yield due to steric hindrance at the pyrimidine C5 position.

- Reductive amination outperforms alkylation in selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s key structural elements are compared below with analogs containing the 1,2,4-oxadiazole and pyrimidine/amine scaffolds:

Key Observations:

- Oxadiazole Modifications : Replacing the phenyl group in the oxadiazole ring with thiophene () or alkyl chains () alters electronic properties and binding selectivity. Thiophene introduces sulfur-based interactions, while trifluoromethyl groups () enhance metabolic stability .

- Amine Substituents : The benzodioxolylmethyl group in the target compound contrasts with bulkier amines (e.g., diisopropylphenyl in 3ah) or halogenated benzyl groups (e.g., 2-bromobenzyl in ), impacting steric hindrance and solubility .

- Synthetic Routes : Multi-component reactions (e.g., GP B method in ) and TFAA-mediated cyclization () are common for oxadiazole formation. The target compound’s synthesis likely involves similar strategies but remains unspecified .

Pharmacological and Functional Insights

While direct activity data for the target compound are unavailable, structurally related molecules exhibit diverse bioactivities:

- GPCR Modulation : PSN375963 and PSN632408 () act as S1P1 receptor ligands, indicating that the benzodioxole-oxadiazole scaffold may be suitable for central nervous system (CNS) drug development .

- Fluorescent Probes : Derivatives like ST-1628 () demonstrate the utility of oxadiazole-containing compounds in imaging and mechanistic studies .

Physicochemical Properties

- Molecular Weight and Lipophilicity : The target compound (MW: ~383.4 g/mol) is heavier than simpler analogs like the trifluoroacetamide derivative (MW: 326.23 g/mol, ) but lighter than biphenyl-containing 3ah (MW: 486.5 g/mol). The benzodioxole group likely increases polarity compared to purely aromatic substituents .

- Solubility : Halogenated (e.g., bromobenzyl in ) or fluorinated (e.g., trifluoromethyl in ) groups improve lipid solubility, whereas hydrophilic moieties (e.g., acetamide in ) enhance aqueous solubility .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H18N4O3, with a molecular weight of 398.41 g/mol. The structure features a pyrimidine core substituted with a benzodioxole moiety and an oxadiazole ring, which are known to enhance biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties. For instance:

- In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines, including Mia PaCa-2 and PANC-1. The mechanism of action involved the induction of apoptosis and inhibition of cell proliferation via modulation of key signaling pathways such as Wnt/β-catenin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A related study found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Key observations include:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antitumor activity.

- Ring Systems : The incorporation of oxadiazole and benzodioxole moieties has been linked to improved solubility and bioavailability.

- Positioning : The specific positioning of substituents on the pyrimidine ring influences both potency and selectivity towards cancer cells.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry assessed a series of pyrimidine derivatives, including the target compound. Results indicated that compounds with similar structural features exhibited IC50 values in the low micromolar range against various tumor cell lines. The most potent compound was noted for its ability to induce G2/M phase arrest in the cell cycle .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, derivatives were screened using disk diffusion methods against common pathogens. The results highlighted that modifications to the oxadiazole ring significantly enhanced antibacterial activity compared to unmodified analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-(1,3-benzodioxol-5-ylmethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of oxadiazole and pyrimidine moieties, followed by coupling with the benzodioxole group. Key steps include:

- Oxadiazole formation : Use of nitrile oxides and amidoximes under reflux with dehydrating agents (e.g., DCC) .

- Pyrimidine functionalization : Nucleophilic substitution at the pyrimidin-4-amine position, requiring base catalysts (e.g., triethylamine) to enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms intramolecular interactions (e.g., N–H⋯N hydrogen bonds in the pyrimidine core) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., benzodioxole methylene protons at δ 4.2–4.5 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₆N₅O₃: 394.1154) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s reactivity and binding affinities?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for oxadiazole-pyrimidine coupling, reducing experimental trial-and-error .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with kinase targets) to prioritize derivatives for biological testing .

- Tools : Gaussian 16 (DFT), GROMACS (MD), and AutoDock Vina (docking) .

- Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized assays (e.g., ATPase inhibition vs. cell viability) to isolate confounding variables (e.g., solvent effects) .

- Structural Reevaluation : Re-analyze crystal structures to identify polymorphic forms or conformational changes affecting activity .

- Dose-Response Curves : Use Hill slope analysis to differentiate true potency from assay artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Methodological Answer :

- Scaffold Modification : Introduce substituents at pyrimidine C2 (e.g., methyl, fluoro) to probe steric and electronic effects .

- Bioisosteric Replacement : Replace benzodioxole with tetrahydroisoquinoline to assess π-π stacking contributions .

- Assay Panels : Test against off-target enzymes (e.g., CYP450 isoforms) to evaluate selectivity .

Experimental Design & Optimization

Q. What statistical approaches are recommended for optimizing reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³) to test variables: temperature (70–110°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .

- Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables .

- Case Study : A Central Composite Design reduced synthesis steps for a pyrimidine derivative from 6 to 3, achieving 88% yield .

Q. How can crystallization conditions be tailored to obtain phase-pure material?

- Methodological Answer :

- Solvent Screening : Test binary mixtures (e.g., methanol/water, acetone/hexane) to induce controlled nucleation .

- Additives : Use seed crystals or ionic liquids to direct polymorph formation .

- In Situ Monitoring : Raman spectroscopy tracks crystallization kinetics and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.